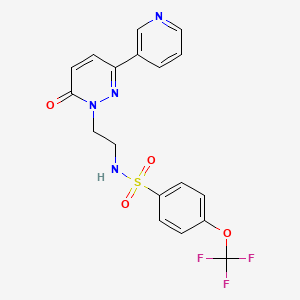

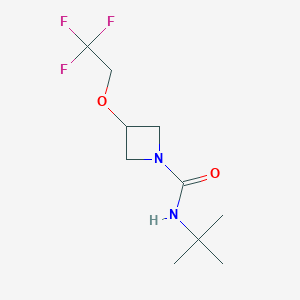

![molecular formula C25H30N2O3 B2680006 6-Tert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 850244-53-0](/img/structure/B2680006.png)

6-Tert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A series of novel 4- (3- (4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The structures of the synthesized compounds were characterized by IR, 1 H NMR, 13 C NMR, and mass spectroscopy .Chemical Reactions Analysis

The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .Aplicaciones Científicas De Investigación

Molecular Structure and Analysis

Research has delved into the synthesis and characterization of various compounds related to 6-Tert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one, focusing on crystal structure studies, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the molecular structures, confirming them through single crystal X-ray diffraction and exploring the reactivity through computational density functional theory (DFT) calculations. Such analyses highlight the compound's potential in scientific research for its structural properties and interactions (K. Kumara et al., 2017).

Anti-inflammatory and Antimicrobial Properties

A series of novel derivatives related to the compound have been synthesized and evaluated for their biological activities, including anti-inflammatory and antimicrobial effects. These studies suggest that specific derivatives exhibit significant inhibitory activities against pro-inflammatory cytokines (TNF-α and IL-6) and possess potent antimicrobial properties, comparing favorably with standard drugs like dexamethasone and ciprofloxacin (Girish D. Hatnapure et al., 2012).

Structural and Biological Evaluation

Further exploration into the compound's derivatives focuses on their synthesis, structural characterization, and biological evaluation. These studies not only provide detailed insights into the compound's crystal structure but also examine its potential in addressing bacterial infections and inflammation. This comprehensive approach towards both the chemical and biological aspects underlines the compound's versatility in scientific research (C. Sanjeevarayappa et al., 2015).

Estrogen Receptor Binding Affinity

Investigations into the compound's derivatives also include their potential in modulating estrogen receptor binding, indicating a significant scope in cancer research. By synthesizing and evaluating a series of derivatives for their cytotoxic activities against human breast cancer cell lines, these studies reveal the compound's derivatives as promising anti-proliferative agents, offering a new avenue for therapeutic development (I. Parveen et al., 2017).

Immunomodulatory and Anti-Inflammatory Activities

Research on osthole derivatives, structurally related to the compound , shows that these derivatives can modulate immune responses and exhibit anti-inflammatory activities. Such findings suggest potential applications in developing treatments for immune-related conditions and inflammatory diseases (M. Zimecki et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-tert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O3/c1-25(2,3)19-5-10-23-22(16-19)18(15-24(28)30-23)17-26-11-13-27(14-12-26)20-6-8-21(29-4)9-7-20/h5-10,15-16H,11-14,17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVIABVGHKTFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2679925.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2679927.png)

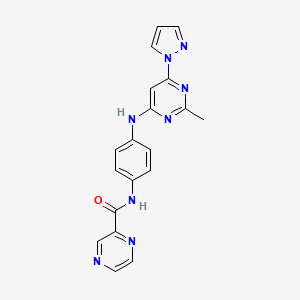

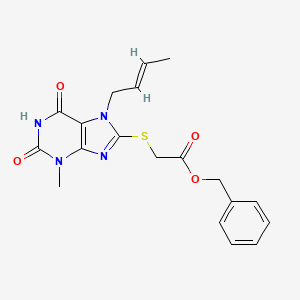

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2679935.png)

![5-[4-(1H-imidazol-1-yl)phenyl]isoxazole](/img/structure/B2679937.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2679938.png)

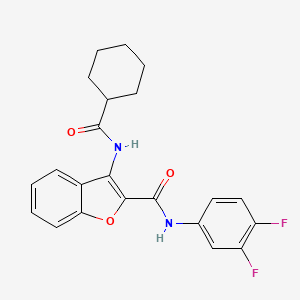

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2679942.png)

![Spiro[3.3]heptane-2-carbaldehyde](/img/structure/B2679945.png)